molecular formula C9H7ClFNO3 B3168224 [(4-Chloro-2-fluorobenzoyl)amino]acetic acid CAS No. 926271-97-8

[(4-Chloro-2-fluorobenzoyl)amino]acetic acid

Cat. No.: B3168224
CAS No.: 926271-97-8
M. Wt: 231.61 g/mol
InChI Key: MVICDGRIIQROQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Chloro-2-fluorobenzoyl)amino]acetic acid is an organic compound characterized by the presence of a benzoyl group substituted with chlorine and fluorine atoms, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2-fluorobenzoyl)amino]acetic acid typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2-fluorobenzoyl)amino]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other amines or acids to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, [(4-Chloro-2-fluorobenzoyl)amino]acetic acid is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable conjugates with biomolecules makes it useful in biochemical assays and drug development.

Medicine

This compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit various biological activities, including anti-inflammatory and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of [(4-Chloro-2-fluorobenzoyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzoyl group allows for strong binding interactions, while the aminoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Chloro-2-fluorobenzoyl)amino]propionic acid
  • [(4-Chloro-2-fluorobenzoyl)amino]butyric acid
  • [(4-Chloro-2-fluorobenzoyl)amino]valeric acid

Uniqueness

[(4-Chloro-2-fluorobenzoyl)amino]acetic acid is unique due to its specific substitution pattern on the benzoyl ring and the presence of the aminoacetic acid moiety This combination of functional groups provides distinct reactivity and binding properties compared to other similar compounds

Properties

IUPAC Name

2-[(4-chloro-2-fluorobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO3/c10-5-1-2-6(7(11)3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVICDGRIIQROQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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